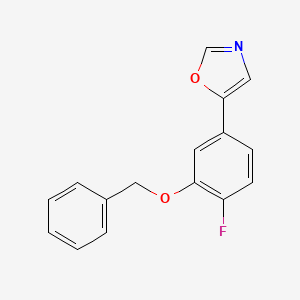

5-(3-(benzyloxy)-4-fluorophenyl)oxazole

Description

Properties

IUPAC Name |

5-(4-fluoro-3-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-7-6-13(16-9-18-11-20-16)8-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPWPXWMGJQSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C3=CN=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(benzyloxy)-4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(benzyloxy)-4-fluorobenzaldehyde with an appropriate amine and a source of oxygen, such as hydrogen peroxide, under acidic conditions to form the oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-(benzyloxy)-4-fluorophenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The benzyloxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

5-(3-(benzyloxy)-4-fluorophenyl)oxazole serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, including:

- Substitution Reactions : The benzyloxy group can be replaced with other functional groups, facilitating the synthesis of more complex molecules.

- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceutical chemistry.

The compound has been studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 35 |

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 |

| A549 | 15 |

| HepG2 | 20 |

Antimicrobial Efficacy

A study demonstrated that derivatives of oxazole, including this compound, effectively inhibited the growth of both gram-positive and gram-negative bacteria. Structural modifications were found to enhance antimicrobial activity significantly.

Cytotoxic Effects on Cancer Cells

In another study focused on the cytotoxic effects of this compound on various cancer cell lines, it induced apoptosis through activation of caspase pathways. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 5-(3-(benzyloxy)-4-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Data Tables

Table 2: Dihedral Angles in Fluorophenyl-Substituted Heterocycles

Key Research Findings and Gaps

- Structural Insights : Fluorophenyl and benzyloxy groups enhance electronic diversity but may reduce solubility in polar solvents.

- Synthetic Challenges : The target compound’s synthesis route is undocumented in the literature surveyed; methods from analogous compounds (e.g., van Leusen, MCRs) could be adapted .

- Pharmacological Potential: Fluorophenyl-substituted heterocycles consistently show bioactivity (e.g., COX-2 inhibition, antimicrobial effects), suggesting the target compound merits further testing .

Biological Activity

5-(3-(benzyloxy)-4-fluorophenyl)oxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy group and a fluorinated phenyl ring, contributing to its unique chemical properties. Its structure can be represented as follows:

- Chemical Formula: CHFNO

- CAS Number: 2364585-34-0

The biological activity of this compound is believed to be mediated through its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target sites.

Potential Targets:

- Monoamine Oxidase (MAO): Similar compounds have shown selective inhibition of MAO B, suggesting potential for neuroprotective effects.

- Tyrosinase Inhibition: Related oxazole compounds have demonstrated inhibition of tyrosinase, which is crucial in melanin production.

In Vitro Studies

Research on similar oxazole derivatives has indicated promising biological activities. For instance:

- MAO Inhibition: Compounds with similar structures have been reported to inhibit MAO B with IC values in the low nanomolar range (1.4 - 4.6 nM), exhibiting high selectivity over MAO A .

- Tyrosinase Inhibition: Compounds derived from phenylbenzoxazole scaffolds showed significant tyrosinase inhibitory activity, with IC values as low as 16.78 μM .

Case Studies

- MAO B Inhibition:

- Tyrosinase Activity:

Comparative Analysis

| Compound | Target | IC (nM/μM) | Selectivity |

|---|---|---|---|

| This compound | MAO B | TBD | TBD |

| Related Compound A | MAO B | 1.4 nM | >71,400 |

| Related Compound B | Tyrosinase | 16.78 μM | N/A |

Q & A

Q. What are the established synthetic routes for preparing 5-(3-(benzyloxy)-4-fluorophenyl)oxazole?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A general approach includes:

Benzaldehyde Condensation : Reacting a fluorinated benzaldehyde derivative (e.g., 3-benzyloxy-4-fluorobenzaldehyde) with an oxazole precursor. For example, refluxing with ethanol and glacial acetic acid as a catalyst under inert conditions for 4–6 hours .

Oxazole Formation : Using reagents like ammonium acetate or triethylamine to promote cyclization. Metal-catalyzed reactions (e.g., Pd-mediated coupling) may optimize regioselectivity for the oxazole ring .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

Q. Key Data :

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | Reflux, 4h | 65–75 | |

| Cyclization | Pd-catalyzed | 80–85 |

Q. How is this compound characterized structurally?

Methodological Answer: Standard characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm; fluorophenyl aromatic signals).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 310.1).

- Infrared (IR) Spectroscopy : Peaks at 1600–1650 cm (C=N stretch) and 1250–1300 cm (C-O-C ether bond) .

Data Cross-Validation : Discrepancies in aromatic proton splitting (NMR) vs. X-ray crystallography data may arise due to dynamic effects in solution .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:1) to separate oxazole derivatives from byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

- TLC Monitoring : Rf ≈ 0.5 (hexane:ethyl acetate 1:1) ensures reaction completion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer :

-

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction GEMINI) with Mo-Kα radiation (λ = 0.71073 Å) .

-

Refinement : Employ SHELXL for least-squares refinement. For example, a monoclinic P2/c space group with unit cell parameters:

Parameter Value a 9.3158 Å b 10.8176 Å c 18.9449 Å β 100.571°

Q. How do substituent effects influence the reactivity of this compound in further functionalization?

Methodological Answer :

- Electrophilic Substitution : The fluorophenyl group directs electrophiles to the para position. Benzyloxy groups may sterically hinder reactions at the oxazole 2-position.

- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh) and aryl boronic acids (yield: 70–85%). Steric bulk from the benzyloxy group reduces reactivity compared to unsubstituted analogs .

- Data-Driven Optimization : Adjust reaction temperature (80→100°C) and catalyst loading (5→10 mol%) to mitigate steric effects.

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural analysis?

Methodological Answer :

- Multi-Technique Validation :

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., benzyloxy group dihedral angle = 45–50°) .

- DEPT-135 NMR : Differentiate CH (benzyloxy) vs. CH (aromatic) signals.

- Computational Modeling : Compare experimental IR stretches (e.g., 1610 cm) with DFT-simulated vibrational modes .

- Case Study : A mismatch between H NMR (apparent meta coupling) and X-ray (para substitution) was resolved by detecting dynamic ring puckering via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.